molecular formula C25H26BrN3O3S B297576 N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

Cat. No.: B297576
M. Wt: 528.5 g/mol
InChI Key: RMXNZCGCPCXQNM-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide, also known as BBIS, is a compound that has gained significant attention in scientific research due to its potential as a drug candidate. BBIS belongs to the family of sulfonamide-based drugs and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide involves the inhibition of tubulin polymerization, which is a process required for the formation of microtubules. Microtubules are essential for cell division, and the inhibition of their formation can lead to cell cycle arrest and apoptosis. This compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and inducing cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. In addition to its anticancer properties, this compound has also been shown to have anti-inflammatory effects. This compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide in lab experiments include its low toxicity in normal cells, its selectivity towards cancer cells, and its potential as an anti-inflammatory agent. However, the limitations of using this compound include its solubility issues and the need for further studies to determine its efficacy in vivo.

Future Directions

Future studies involving N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide could focus on its potential as a combination therapy with other anticancer agents. The development of novel formulations to improve its solubility and bioavailability could also be explored. In addition, the anti-inflammatory properties of this compound could be further investigated for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In conclusion, this compound is a promising compound with potential as an anticancer and anti-inflammatory agent. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Future studies could focus on its combination therapy potential and the development of novel formulations to improve its efficacy.

Synthesis Methods

N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-bromobenzylamine with 4-isopropylbenzaldehyde followed by the reaction with hydrazine hydrate and benzenesulfonyl chloride. The final product is obtained through purification and characterization techniques such as recrystallization and NMR spectroscopy.

Scientific Research Applications

N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer. This compound has also been shown to induce apoptosis (cell death) in cancer cells through the activation of caspases, which are enzymes involved in the process of programmed cell death.

Properties

Molecular Formula

C25H26BrN3O3S

Molecular Weight

528.5 g/mol

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H26BrN3O3S/c1-19(2)22-12-8-20(9-13-22)16-27-28-25(30)18-29(17-21-10-14-23(26)15-11-21)33(31,32)24-6-4-3-5-7-24/h3-16,19H,17-18H2,1-2H3,(H,28,30)/b27-16+

InChI Key

RMXNZCGCPCXQNM-JVWAILMASA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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